3-Thiophen-3-ylpropanenitrile
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Overview
Description
3-Thiophen-3-ylpropanenitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing the thiophene ring are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophen-3-ylpropanenitrile can be achieved through several methods. One common approach involves the condensation reaction of thiophene-3-carboxaldehyde with malononitrile in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired nitrile compound .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to ensure high yield and purity. The Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with sulfur and cyanoacetic esters, is a notable method for synthesizing thiophene derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 3-Thiophen-3-ylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-Thiophen-3-ylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Thiophen-3-ylpropanenitrile involves its interaction with specific molecular targets. In medicinal chemistry, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some thiophene compounds act as inhibitors of specific kinases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
- Thiophene-2-carboxaldehyde
- Thiophene-3-carboxylic acid
- Thiophene-2-acetonitrile
Comparison: 3-Thiophen-3-ylpropanenitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and properties compared to other thiophene derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science .
Properties
IUPAC Name |
3-thiophen-3-ylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXDXJIWDZQYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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